1-Pyrrol-1-ylprop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

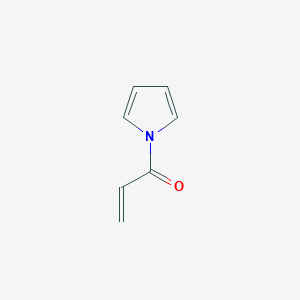

1-Pyrrol-1-ylprop-2-en-1-one is a heterocyclic organic compound featuring a pyrrole ring fused to a prop-2-en-1-one moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Pyrrol-1-ylprop-2-en-1-one can be synthesized through various methods. One common approach involves the reaction of pyrrole with acrolein under acidic conditions. This reaction typically proceeds via a condensation mechanism, forming the desired product with good yields. Another method involves the use of organocatalysts, such as proline, to facilitate the reaction between pyrrole and α,β-unsaturated carbonyl compounds .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also gaining traction in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 1-Pyrrol-1-ylprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in acetic acid.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block for Synthesis

1-Pyrrol-1-ylprop-2-en-1-one serves as a crucial building block in organic synthesis, particularly for developing more complex heterocyclic compounds. Its structure allows for diverse reactions, including:

- Oxidation: Can be oxidized to form carboxylic acids using potassium permanganate.

- Reduction: Reduction with sodium borohydride yields corresponding alcohols.

- Substitution Reactions: Electrophilic substitutions can occur at the pyrrole ring, producing various derivatives.

Table 1: Chemical Reactions of this compound

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids |

| Reduction | Sodium borohydride | Alcohols |

| Substitution | Bromine in acetic acid | Halogenated derivatives |

Biological Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer treatment. For instance, compounds derived from this structure have shown significant antiproliferative activity against various cancer cell lines, including renal and leukemia cancers. Notably, two specific derivatives demonstrated growth inhibition percentages of -77.10% and -92.13% at a concentration of 10 μM against UO-31 renal cancer cells .

Mechanism of Action

The mechanism involves binding to specific molecular targets such as enzymes and receptors. This interaction can inhibit enzyme activity by blocking substrate access and modulating receptor activity, influencing cellular signaling pathways.

Table 2: Antiproliferative Activity of Derivatives

| Compound ID | Cell Line | Growth Inhibition (%) | IC50 (μM) |

|---|---|---|---|

| 5a | UO-31 | -77.10 | 1.36 |

| 5c | HL-60 | -92.13 | 0.27 |

Industrial Applications

Advanced Materials Production

In industrial settings, this compound is utilized in the production of advanced materials such as conductive polymers and organic semiconductors. Its unique properties facilitate the development of materials with enhanced electrical conductivity and thermal stability.

Case Study 1: Anticancer Screening

A comprehensive screening of various derivatives revealed that compounds based on this compound exhibited superior anticancer properties compared to existing treatments like sunitinib. The derivatives were found to be non-cytotoxic at higher concentrations, indicating their potential for therapeutic use without significant side effects .

Case Study 2: Anti-inflammatory Properties

Another study identified several enone derivatives that exhibited anti-inflammatory effects by inhibiting neutrophilic inflammation markers. Specific modifications to the this compound scaffold enhanced its potency against elastase secretion and superoxide production in human neutrophils .

Mecanismo De Acción

The mechanism of action of 1-Pyrrol-1-ylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with receptor proteins, modulating their activity and influencing cellular signaling pathways .

Comparación Con Compuestos Similares

Pyrrole: A simpler analog with a five-membered nitrogen-containing ring.

2,5-Dimethylpyrrole: A substituted pyrrole with methyl groups at positions 2 and 5.

1-Methylpyrrole: A pyrrole derivative with a methyl group at the nitrogen atom.

Uniqueness: 1-Pyrrol-1-ylprop-2-en-1-one is unique due to its fused structure, combining a pyrrole ring with a prop-2-en-1-one moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Actividad Biológica

1-Pyrrol-1-ylprop-2-en-1-one, also known as a pyrrole derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound exhibits potential as an antimicrobial agent, anticancer drug, and enzyme inhibitor, making it a subject of extensive research.

This compound can be synthesized through various methods, including:

- Condensation Reaction : The reaction of pyrrole with acrolein under acidic conditions yields the desired product.

- Organocatalytic Methods : Utilizing organocatalysts like proline facilitates the reaction between pyrrole and α,β-unsaturated carbonyl compounds.

These synthetic routes allow for the production of this compound with good yields and purity, essential for subsequent biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that this compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may modulate receptor activity, influencing cellular signaling pathways involved in various biological processes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains and fungi, highlighting its potential as a therapeutic agent in treating infections. For instance, studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies reveal that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle proteins. Notably, it has shown effectiveness against several cancer cell lines, including breast and lung cancer cells .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. It has been reported to inhibit key enzymes involved in metabolic pathways associated with cancer progression and inflammation. For example, its inhibitory effects on lipoxygenase have been explored, suggesting potential applications in inflammatory diseases .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2,5-Dimethylpyrrole | Substituted Pyrrole | Antimicrobial |

| 3-(4-Methoxyphenyl)-1-pyrrol-1-ylprop-2-en-1-one | Cinnamoyl-substituted Pyrrole | Anticancer and Antioxidant |

| (E)-3-Benzoyl-pyrrole | Cinnamic Acid Derivative | Antioxidant and Anti-inflammatory |

This table illustrates how structural variations influence biological activity. The presence of additional functional groups can enhance or alter the pharmacological properties of these compounds.

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Antimicrobial Efficacy : A study evaluated the compound against clinical isolates of Staphylococcus aureus and found significant inhibition at low concentrations.

- Cancer Cell Line Studies : In vitro tests on MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed that treatment with this compound resulted in decreased cell viability and increased apoptosis markers.

- Enzyme Inhibition : Research demonstrated that this compound effectively inhibited lipoxygenase activity by binding to the enzyme's active site, providing insights into its potential use in treating inflammatory conditions.

Propiedades

IUPAC Name |

1-pyrrol-1-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-2-7(9)8-5-3-4-6-8/h2-6H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUBLMHNFABREF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1C=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.